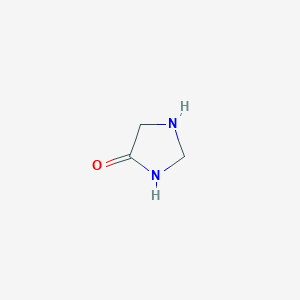
Benzenecarboximidamide, N-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidamide, N-(4-nitrophenyl)-, commonly known as 4-Nitrophenyl 2-amino benzoate (NPAB), is a chemical compound with the molecular formula C13H10N4O3. NPAB is a widely used reagent in biochemical research, particularly in the field of proteomics. The compound is used to label and detect proteins, peptides, and amino acids, and has been proven to be a valuable tool for studying protein-protein interactions and enzyme kinetics.
Mecanismo De Acción
Benzenecarboximidamide, N-(4-nitrophenyl)- functions as a labeling reagent by reacting with the amino groups of proteins, peptides, and amino acids. The reaction results in the formation of a stable covalent bond between the Benzenecarboximidamide, N-(4-nitrophenyl)- molecule and the target molecule. This covalent bond allows for the detection and analysis of the labeled molecule.
Efectos Bioquímicos Y Fisiológicos
Benzenecarboximidamide, N-(4-nitrophenyl)- has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Benzenecarboximidamide, N-(4-nitrophenyl)- in lab experiments is its high specificity for labeling amino groups. This specificity allows for the detection and analysis of specific proteins, peptides, and amino acids. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- is relatively easy to use and is compatible with a wide range of experimental conditions.
One limitation of using Benzenecarboximidamide, N-(4-nitrophenyl)- is its potential for interfering with the function of the labeled molecule. The covalent bond formed between Benzenecarboximidamide, N-(4-nitrophenyl)- and the target molecule may alter the structure or function of the molecule, leading to inaccurate results. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- may not be suitable for labeling certain types of molecules, such as those with reactive or unstable amino groups.
Direcciones Futuras
There are many potential future directions for the use of Benzenecarboximidamide, N-(4-nitrophenyl)- in scientific research. One area of interest is the development of new labeling strategies and techniques that can improve the specificity and accuracy of Benzenecarboximidamide, N-(4-nitrophenyl)- labeling. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- may be used in the development of new biosensors and diagnostic assays for the detection of diseases. Finally, Benzenecarboximidamide, N-(4-nitrophenyl)- may be used in the study of protein-protein interactions and enzyme kinetics in complex biological systems.
Métodos De Síntesis
Benzenecarboximidamide, N-(4-nitrophenyl)- can be synthesized through the reaction of 4-nitroaniline with 2-amino benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of an amide bond between the two reactants, leading to the formation of Benzenecarboximidamide, N-(4-nitrophenyl)-.
Aplicaciones Científicas De Investigación
Benzenecarboximidamide, N-(4-nitrophenyl)- has a wide range of applications in scientific research. It is commonly used as a labeling reagent for proteins, peptides, and amino acids, allowing for their detection and analysis. Benzenecarboximidamide, N-(4-nitrophenyl)- has been used to study protein-protein interactions, enzyme kinetics, and protein folding. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- has been used in the development of biosensors and diagnostic assays for the detection of various diseases.
Propiedades
Número CAS |
1986-61-4 |
|---|---|
Nombre del producto |
Benzenecarboximidamide, N-(4-nitrophenyl)- |
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N'-(4-nitrophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11N3O2/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(17)18/h1-9H,(H2,14,15) |
Clave InChI |
KKHKAKFFKIQWLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])N |
Otros números CAS |
1986-61-4 |
Sinónimos |
BENZENECARBOXIMIDAMIDE,N-(4-NITROPHENYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















